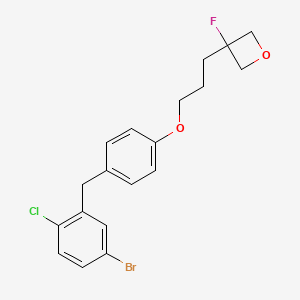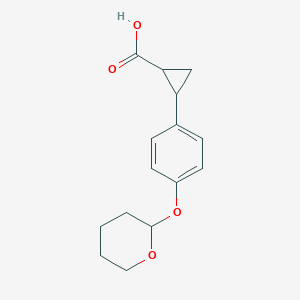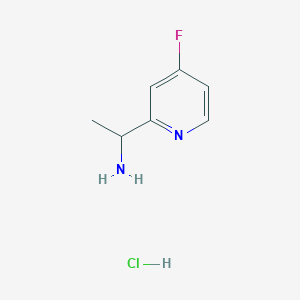
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane is a complex organic compound characterized by its unique structure, which includes a bromine, chlorine, and fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-chlorobenzyl chloride, which is then reacted with 4-hydroxybenzyl alcohol to form 5-bromo-2-chlorobenzyl phenyl ether. This intermediate is further reacted with 3-chloropropyl fluoride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
科学的研究の応用
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3-(4-(5-Bromo-2-chlorobenzyl
特性
CAS番号 |
1802489-69-5 |
|---|---|
分子式 |
C19H19BrClFO2 |
分子量 |
413.7 g/mol |
IUPAC名 |
3-[3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]propyl]-3-fluorooxetane |
InChI |
InChI=1S/C19H19BrClFO2/c20-16-4-7-18(21)15(11-16)10-14-2-5-17(6-3-14)24-9-1-8-19(22)12-23-13-19/h2-7,11H,1,8-10,12-13H2 |
InChIキー |
YLRXZBCWVPMXOR-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(CCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)

![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)





![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)
